molecular formula C8H16O6 B281833 3,6-Dimethoxy-1,2,4,5-cyclohexanetetrol

3,6-Dimethoxy-1,2,4,5-cyclohexanetetrol

Cat. No.: B281833
M. Wt: 208.21 g/mol
InChI Key: DYQWYDODKPTUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dimethoxy-1,2,4,5-cyclohexanetetrol is a natural product found in Pinus radiata with data available.

Scientific Research Applications

Reactivity and Synthesis Applications

  • Regioselective Arylation : 3,6-Dimethoxy-3,6-dimethylcyclohexa-1,4-diene, a compound related to 3,6-Dimethoxy-1,2,4,5-cyclohexanetetrol, exhibits potential in regioselective arylation of electron-rich aromatic compounds. This reactivity offers potential applications in organic synthesis (Alonso & Yus, 1991).

  • Precursor for Functionalized Cyclohexene Derivatives : 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane, related to the chemical structure of interest, serves as a precursor for 2,3-dimethylene-1,4-dioxane. This compound is involved in [4+2] cycloaddition reactions with dienophiles, leading to functionalized cyclohexene derivatives. These derivatives have potential use in synthesizing biologically significant materials (Shimizu et al., 2021).

  • Ozonolytic Cleavage Applications : Ozonolysis of cycloalkenes, including compounds similar to this compound, can lead to terminally differentiated products. This process involves the conversion of cyclohexene and cycloheptene into specific chlorinated compounds, hinting at its utility in synthetic organic chemistry (Cardinale et al., 1984).

Structural and Conformational Analysis

  • Conformational Studies : The structure of 1,3-dioxanes, which are structurally related to this compound, has been studied for their unique features and potential pharmacological properties. Computer simulations play a crucial role in understanding the conformational isomerization of these compounds (Kuznetsov et al., 2009).

  • Crystallography and Molecular Structure : The preparation and crystal structure analysis of compounds like spiro(5,7-dimethoxy-1(1H)oxo-2-benzopyran-3(4H),1'-cyclohexane), closely related to the compound of interest, have been explored. These studies are crucial for understanding the structural properties and potential applications in material science (Gupta et al., 2005).

Organic Chemistry and Material Science

  • Organic Synthesis and Material Science : The study of compounds structurally similar to this compound has led to insights into organic synthesis techniques and the development of new materials. For instance, the efficient regioselective [4+2] cycloaddition of o-quinodimethane to C(70)(CF(3))(10) using 3,6-dimethoxy-1,2-quinodimethane demonstrates the potential of these compounds in advanced material synthesis (Takano et al., 2009).

Properties

Molecular Formula

C8H16O6

Molecular Weight

208.21 g/mol

IUPAC Name

3,6-dimethoxycyclohexane-1,2,4,5-tetrol

InChI

InChI=1S/C8H16O6/c1-13-7-3(9)5(11)8(14-2)6(12)4(7)10/h3-12H,1-2H3

InChI Key

DYQWYDODKPTUPA-UHFFFAOYSA-N

SMILES

COC1C(C(C(C(C1O)O)OC)O)O

Canonical SMILES

COC1C(C(C(C(C1O)O)OC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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